Altered Cis-Trans Amide Bond Equilibrium in Peptides
The substitution of a pipecolic acid (the core of Fmoc-HoPro-OH) residue for a proline residue in a peptide backbone leads to a significant increase in the population of the cis amide bond conformer. This was established through a conformational study of designed tetrapeptides [1]. The increased conformational flexibility of the pipecolic acid ring is a key driver of this effect [1].
| Evidence Dimension | Conformational Preference (cis-trans isomerism) |
|---|---|
| Target Compound Data | Significant increase in cis-conformer population relative to proline-containing analogue. |
| Comparator Or Baseline | Proline-containing peptide (baseline). |
| Quantified Difference | Not quantified in source abstract; described as a 'significant increase' and acceleration of isomerization rates [1]. |
| Conditions | Study conducted on model tetrapeptides of sequence acetyl-Gly-X-Pip-Gly-carboxamide (GXPipG) using NMR spectroscopy [1]. |
Why This Matters
The cis/trans amide bond ratio is a primary determinant of peptide secondary structure and bioactivity, making Fmoc-HoPro-OH essential for designing conformationally constrained peptides with specific biological functions.
- [1] Wu, W. J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 63(19), 6689-6698. View Source
